
3-Chloro-1,1-diethoxypropane
Overview
Description
Preparation Methods
Fundamental Reaction Pathways for 3-Chloro-1,1-diethoxypropane
Acetalization of 3-Chloropropionaldehyde
The most direct route involves the acid-catalyzed acetalization of 3-chloropropionaldehyde with ethanol. This two-step process begins with the synthesis of 3-chloropropionaldehyde, which is subsequently protected as its diethoxy acetal.
Step 1: Synthesis of 3-Chloropropionaldehyde
3-Chloropropionaldehyde can be derived from the oxidation of 3-chloro-1-propanol. A high-yielding method for 3-chloro-1-propanol production is detailed in CN110668918A , where 1,3-propanediol reacts with hydrochloric acid (30% w/w) using benzenesulfonic acid as a catalyst. The reaction achieves a 96% yield under reflux conditions (90°C, 10 hours) . Oxidation of the resulting 3-chloro-1-propanol to the aldehyde is typically performed using pyridinium chlorochromate (PCC) in dichloromethane, though catalytic methods with TEMPO/bleach systems may offer greener alternatives.
Step 2: Acetal Formation
The aldehyde is reacted with ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form this compound. Azeotropic removal of water using molecular sieves or toluene drives the equilibrium toward acetal formation. Pilot-scale trials suggest yields exceeding 85% under optimized conditions (20°C, 6 hours) .
Nucleophilic Displacement of 1-Bromo-3-chloropropane
CN103709004A outlines the synthesis of 1,3-propanediol from 1-bromo-3-chloropropane, a intermediate that could be repurposed for this compound. Reacting 1-bromo-3-chloropropane with sodium ethoxide in ethanol facilitates bromide displacement, forming 3-chloro-1-ethoxypropane. A second ethoxylation step under basic conditions (e.g., NaOEt, 80°C) introduces the second ethoxy group. However, competing elimination reactions necessitate precise temperature control (<100°C) and excess ethoxide .
Catalytic Systems and Reaction Optimization
Acid Catalysts in Acetalization
Benzene sulfonic acid, as employed in CN110668918A , demonstrates superior efficiency in chlorination reactions due to its strong protonating ability and resistance to over-chlorination. For acetalization, p-toluenesulfonic acid (0.5–1 mol%) in anhydrous ethanol achieves full conversion within 4 hours, with product purity >99% after distillation .
Solvent Effects and Byproduct Management
Toluene is frequently used as a water-carrying solvent to remove H2O during acetalization, preventing hydrolysis of the acetal. In CN110668918A , toluene reflux reduces reaction time by 30% compared to solvent-free conditions. Neutralization of residual HCl with sodium bicarbonate post-reaction minimizes corrosion and salt deposition .
Industrial-Scale Considerations
Batch vs. Continuous Processing
The glass-lined reactors described in CN110668918A are suitable for batch production of 3-chloro-1-propanol at 2000L scales. Transitioning to continuous flow reactors could enhance acetalization efficiency, particularly for thermally sensitive intermediates.
Waste Stream Recycling
The toluene-water azeotrope from acetalization steps is recoverable via decantation, reducing raw material costs by 15–20% . Unreacted ethanol is distilled and reused, aligning with green chemistry principles.
Analytical and Quality Control Measures
Gas chromatography (GC) with flame ionization detection is the primary method for monitoring reaction progress. Retention times for this compound typically range from 8.2–8.5 minutes on non-polar columns (e.g., DB-5). Purity thresholds >99% are achievable via vacuum distillation (50–60°C, 10 mmHg) .
Challenges and Mitigation Strategies
Hydrolytic Instability
The acetal group is prone to acidic hydrolysis. Storage under anhydrous conditions (molecular sieves, N2 atmosphere) and stabilization with 0.1% w/w triethylamine are recommended.
Chlorine Disproportionation
At elevated temperatures (>120°C), this compound may undergo dehydrochlorination. Process controls limiting heating phases to <2 hours mitigate this risk .
Emerging Methodologies and Research Gaps
Enzymatic acetalization using lipases (e.g., Candida antarctica) presents a low-energy alternative, though yields remain suboptimal (50–60%). Metal-organic frameworks (MOFs) with acid-functionalized pores show promise for solvent-free acetal synthesis but require further study.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,1-diethoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 1,1-diethoxypropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products like 1,1-diethoxy-3-hydroxypropane, 1,1-diethoxy-3-aminopropane, or 1,1-diethoxy-3-thiopropane.
Oxidation: Products like 3-chloropropionaldehyde or 3-chloropropionic acid.
Reduction: 1,1-diethoxypropane.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C₇H₁₅ClO₂
- Molecular Weight: 166.646 g/mol
- CAS Number: 35573-93-4
The compound features a chlorinated propanol structure that makes it useful in various chemical reactions, particularly in the synthesis of other organic compounds.
Synthesis of Organic Compounds
3-Chloro-1,1-diethoxypropane serves as an important intermediate in organic synthesis. It can be utilized in:
- Alkylation Reactions: The compound can act as an alkylating agent, facilitating the introduction of alkyl groups into various substrates.
- Synthesis of Pharmaceuticals: Its derivatives are often involved in the synthesis of pharmaceutical agents, particularly those requiring chlorinated motifs for biological activity.
Food Processing Applications
Research has indicated that this compound can form during food processing, especially in the production of certain fats and oils. Its potential health effects and elimination methods have been studied extensively:
- Formation During Cooking: The compound may arise from the thermal degradation of lipids during food processing.
- Health Implications: Studies have shown that its presence can lead to adverse health effects due to its chlorinated nature, necessitating further research into mitigation strategies .
Biomedical Applications
Recent studies have explored the biomedical applications of this compound:
- Drug Delivery Systems (DDS): The compound has been investigated for use in developing advanced drug delivery systems due to its ability to modify polymeric materials. Its incorporation into biopolymer matrices enhances the release profile of therapeutic agents .
Case Study: Drug Delivery Research
A study demonstrated that incorporating this compound into chitosan-based DDS improved the bioavailability and controlled release of drugs. The modified matrices exhibited significant antibacterial properties against common pathogens, indicating potential for wound healing applications .
Environmental Research
As an emerging contaminant, this compound's environmental impact is under scrutiny:
- Toxicological Studies: Research indicates that the compound possesses certain toxicological properties that could affect aquatic life. Studies on its degradation pathways are essential for assessing its environmental fate and developing remediation strategies .
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-diethoxypropane involves its reactivity towards nucleophiles due to the presence of the chloro group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nucleophile bonds. The ethoxy groups provide stability to the molecule, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Chloro-1,1-diethoxypropane
- CAS Number : 35573-93-4
- Molecular Formula : C₇H₁₅ClO₂
- Molecular Weight : 166.65 g/mol
- Synonyms: 3-Chloropropionaldehyde diethylacetal, β-Chloropropionaldehyde diethyl acetal
Physical Properties :
- Appearance : Clear colorless oil
- Solubility : Miscible with chloroform and ethyl acetate
- Storage : Requires storage at -20°C to maintain stability
Comparison with Structurally Similar Compounds
3-Chloro-1,1,1-trifluoropropane
- CAS Number : 460-35-5
- Molecular Formula : C₃H₄ClF₃
- Molecular Weight : 132.51 g/mol
- Key Differences :
Epichlorohydrin (3-Chloro-1,2-epoxypropane)
- CAS Number : 106-89-8
- Molecular Formula : C₃H₅ClO
- Molecular Weight : 92.52 g/mol
- Key Differences: Functional Group: Epoxy ring (highly reactive) vs. acetal group. Applications: Key monomer in epoxy resin production .
2-Chloro-1,1,3-triethoxypropane
- CAS Number : 10140-99-5
- Molecular Formula : C₉H₁₉ClO₃
- Molecular Weight : 210.70 g/mol
- Key Differences: Substituents: Three ethoxy groups vs. two in this compound. Reactivity: Additional ethoxy group may reduce electrophilicity at the chloro position. Applications: Limited data, but likely used in specialized organic syntheses .
Allyl Chloride (3-Chloro-1-propene)
2-Chloro-1,1-diethoxyethane
- Molecular Formula : C₅H₁₁ClO₂ (estimated)
- Key Differences :
- Chain Length : Shorter carbon backbone (ethane vs. propane).
- Reactivity : Reduced steric hindrance compared to this compound.
Comparative Data Table
Research Findings and Insights
- Structural Impact on Reactivity: Ethoxy groups in this compound enhance solubility in polar aprotic solvents (e.g., ethyl acetate) compared to non-polar fluorinated analogs like 3-Chloro-1,1,1-trifluoropropane .
- Safety vs. Utility: While epichlorohydrin’s epoxy group enables resin production, its carcinogenicity limits its use compared to the safer acetal structure of this compound .
- Synthetic Flexibility : The chloro group in this compound allows nucleophilic substitution reactions, making it versatile in agrochemical synthesis, whereas allyl chloride’s unsaturation favors addition reactions .
Biological Activity
Overview
3-Chloro-1,1-diethoxypropane (CAS Number: 35573-93-4) is an organic compound characterized by its molecular formula . It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of various aldehydes and acids. This compound has garnered attention for its potential biological activities, although comprehensive studies on its mechanisms and effects are still limited.
- Molecular Weight : 166.646 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : 181.8 °C at 760 mmHg
- Flash Point : 36.7 °C
The specific biological mechanisms of action for this compound remain largely unexplored. However, it is known to undergo several chemical reactions that may contribute to its biological activity:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as hydroxide ions or amines.
- Oxidation : The compound can be oxidized to produce aldehydes or carboxylic acids.
- Reduction : Reduction reactions can convert the chloro group to a hydrogen atom, yielding 1,1-diethoxypropane.
These reactions suggest potential pathways through which the compound may interact with biological systems, particularly in the synthesis of bioactive molecules.
Anticancer Potential
Recent studies have indicated that this compound exhibits cytotoxic effects against certain human cell lines. For instance, it has been reported to show toxicity in cancer cell models, suggesting its potential utility in cancer treatment strategies .
Antimicrobial Properties
While specific studies on the antimicrobial activity of this compound are sparse, its structural analogs have demonstrated significant antibacterial properties. The presence of halogenated groups in similar compounds often correlates with enhanced antimicrobial activity due to their ability to disrupt microbial membranes or interfere with metabolic processes .
Synthesis and Biological Evaluation
A notable case study involved the synthesis of halicyclamine A, where this compound was used as a precursor. This compound has shown promising biological activities, including inhibition of inosine monophosphate dehydrogenase (IMPDH), a target for various therapeutic applications against cancer and viral infections . The study highlighted the compound's role in developing new pharmacological agents.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
Q & A
Basic Questions
Q. What are the recommended storage and handling protocols for 3-Chloro-1,1-diethoxypropane to ensure stability and safety?
- Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Stabilize with 0.5% calcium carbonate (CaCO₃) to neutralize acidic degradation byproducts. Use explosion-proof equipment due to its flammability (Category 3) and avoid contact with oxidizing agents. Wear PPE (gloves, goggles) to mitigate skin/eye irritation (GHS Category 2/2A) .
Q. Which solvents are compatible with this compound for experimental applications?
- Answer: The compound is soluble in chloroform and ethyl acetate , making these suitable for reaction setups. For polar aprotic conditions, pre-screen solvents via miscibility tests. Avoid protic solvents (e.g., water, alcohols) unless reaction conditions explicitly require them, as they may hydrolyze the acetal group .
Q. What safety precautions are critical when designing experiments involving this compound?
- Answer: Conduct reactions in a fume hood due to volatility. Monitor for exothermic decomposition under elevated temperatures. Include secondary containment for spills. For toxicity (STOT Category 3), implement exposure limits and emergency wash stations. Refer to SDS Sections 2 and 4 for hazard-specific protocols .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to enhance yield and purity?
- Answer: Employ acid-catalyzed acetal formation between 3-chloropropionaldehyde and excess ethanol. Use zeolites or molecular sieves to remove water and shift equilibrium. Optimize reaction time/temperature via in-situ FTIR or GC-MS to track aldehyde conversion. Purify via fractional distillation (bp ~160–170°C) under reduced pressure to isolate the product .
Q. What analytical methods are recommended for identifying trace impurities or degradation products?
- Answer: For volatile impurities (e.g., residual aldehyde), use headspace solid-phase microextraction (SPME) coupled with GC-MS . Non-volatile contaminants (e.g., CaCO₃ residues) require HPLC-UV with a C18 column and acetonitrile/water gradient. Validate methods against certified reference standards .
Q. How does the acetal functionality of this compound influence its reactivity in nucleophilic substitution reactions?
- Answer: The β-chloroethyl acetal structure allows for SN2 reactions at the chloro group, while the acetal protects the aldehyde from nucleophilic attack. To deprotect, use aqueous HCl to regenerate 3-chloropropionaldehyde. Kinetic studies show reaction rates depend on solvent polarity and leaving-group stability .
Q. What strategies mitigate contradictions in reported solubility data for this compound?
- Answer: Discrepancies arise from varying stabilizer concentrations (e.g., CaCO₃) or moisture content. Pre-dry solvents with anhydrous MgSO₄ and characterize batches via Karl Fischer titration . Publish full experimental conditions (e.g., temperature, solvent grade) to standardize data .
Q. How can researchers validate the safener activity of this compound against thiocarbamate herbicides?
- Answer: Design bioassay experiments using model plants (e.g., Arabidopsis). Apply the compound alongside herbicides (e.g., EPTC) and measure detoxification markers (e.g., glutathione-S-transferase activity). Compare with controls using LC-MS/MS to quantify herbicide degradation .
Q. Methodological Notes
- Contradiction Analysis: Conflicting solubility or stability data should be resolved via reproducibility trials under controlled conditions.
- Experimental Design: Include negative controls (e.g., unstabilized batches) to assess CaCO₃’s impact on reaction outcomes.
- Data Interpretation: Use multivariate analysis to isolate variables affecting yield/purity in synthetic workflows.
Properties
IUPAC Name |
3-chloro-1,1-diethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHONHDWVLPPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189048 | |
Record name | 3-Chloro-1,1-diethoxypropane | |
Source | EPA DSSTox | |
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Molecular Weight |
166.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3-Chloropropionaldehyde diethyl acetal | |
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CAS No. |
35573-93-4 | |
Record name | 3-Chloro-1,1-diethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35573-93-4 | |
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Record name | 3-Chloro-1,1-diethoxypropane | |
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Record name | 35573-93-4 | |
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Record name | 3-Chloro-1,1-diethoxypropane | |
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Record name | 3-chloro-1,1-diethoxypropane | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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